molecular formula C18H19NO2 B2393923 (2-Phenylmorpholino)(m-tolyl)methanone CAS No. 954010-14-1

(2-Phenylmorpholino)(m-tolyl)methanone

Cat. No.: B2393923
CAS No.: 954010-14-1
M. Wt: 281.355
InChI Key: PKDMARPGAOKNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylmorpholino)(m-tolyl)methanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring—a common scaffold in pharmaceuticals—linked to a methanone group that is substituted with both phenyl and m-tolyl (meta-methylphenyl) rings . Morpholine derivatives are recognized as key structural motifs for the development of novel therapeutic agents and are frequently employed as building blocks for the synthesis of heterocyclic compounds with diverse biological activities . The specific stereochemistry of the 2-phenylmorpholino moiety may confer unique three-dimensional properties that influence its interaction with biological targets. Researchers utilize this and similar compounds in structure-activity relationship (SAR) studies, particularly in the design of potential enzyme inhibitors . For instance, molecular hybridization strategies incorporating aryl methanone pharmacophores are a known approach in developing novel anticancer agents aimed at targets like VEGFR-2, where such structures can mimic features of known inhibitors . Furthermore, morpholino alkyl derivatives have been reported in pharmacological studies to exhibit effects on the central nervous system, indicating the potential of this chemical class in neuroscientific research . The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or personal use. Researchers are encouraged to consult the scientific literature for handling and storage guidelines specific to this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14-6-5-9-16(12-14)18(20)19-10-11-21-17(13-19)15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDMARPGAOKNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Phenylmorpholino M Tolyl Methanone

Retrosynthetic Analysis and Strategic Disconnections

A primary retrosynthetic disconnection for (2-Phenylmorpholino)(m-tolyl)methanone involves the amide bond, cleaving the molecule into 2-phenylmorpholine (B1329631) and m-toluic acid (or its activated derivative). This is a common and logical disconnection for N-acyl heterocycles.

Figure 1: Retrosynthetic Disconnection of this compound

Disconnection A (Amide Bond): This disconnection simplifies the target molecule into two key building blocks: 2-phenylmorpholine and an m-tolyl carbonyl component. The forward synthesis would then involve an acylation reaction.

Further retrosynthesis of the 2-phenylmorpholine core can be envisioned through several pathways, often involving the formation of the morpholine (B109124) ring from acyclic precursors. A common strategy involves the cyclization of an N-substituted ethanolamine (B43304) derivative.

Synthesis of the 2-Phenylmorpholine Core Structure

The 2-phenylmorpholine moiety is a crucial component, and its synthesis can be approached through various methods, including those that control stereochemistry at the C2 position.

The synthesis of chiral 2-substituted morpholines is of significant interest in medicinal chemistry. semanticscholar.org Asymmetric hydrogenation of unsaturated morpholines, or dehydromorpholines, represents a powerful method for establishing the stereocenter at the 2-position. semanticscholar.orgrsc.org This approach can yield high enantioselectivities, often up to 99% ee, using catalysts such as bisphosphine-rhodium complexes. semanticscholar.orgrsc.org

Another stereoselective method involves the copper-promoted oxyamination of alkenes. nih.gov This process allows for the simultaneous introduction of oxygen and nitrogen functionalities across a double bond, leading to the formation of substituted morpholines with good to excellent diastereoselectivity. nih.gov Additionally, enantiomerically pure amino alcohols can serve as starting materials for the synthesis of cis-3,5-disubstituted morpholines via a key palladium-catalyzed carboamination reaction. nih.gov The synthesis of (R)-2-benzylmorpholine has been achieved from L-phenylalaninol, employing a stereospecific rearrangement of a β-amino alcohol. researchgate.net

Metal-free approaches have also been developed, such as the one-pot synthesis of 2-substituted morpholines from aziridines and halogenated alcohols, which proceeds via an SN2-type ring opening followed by cyclization. beilstein-journals.org

While the direct synthesis of 2-phenylmorpholine is a primary strategy, functionalization of the phenyl ring after the formation of the morpholine core can also be considered. Standard electrophilic aromatic substitution reactions could be employed, although the directing effects of the morpholine ring and potential side reactions would need to be carefully managed.

Formation of the m-Tolyl Ketone Moiety

The formation of the amide bond to introduce the m-tolyl ketone moiety is typically achieved by reacting the 2-phenylmorpholine with an activated form of m-toluic acid, such as an acyl chloride or by using peptide coupling reagents.

The synthesis of aryl ketones, in a broader sense, can be accomplished through various coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. For instance, the coupling of aryl bromides with an acyl anion equivalent, such as a tert-butylhydrazone derived from an aldehyde, provides a versatile route to aryl ketones. thieme-connect.de Another palladium-catalyzed method involves the reaction of aryl boronic acids with carboxylic anhydrides or acyl chlorides. organic-chemistry.org

Nickel-catalyzed reductive coupling of alkyl halides with aryl acids or anhydrides also offers a pathway to alkyl-aryl ketones. rsc.org Furthermore, Friedel-Crafts acylation remains a classic and effective method for the synthesis of aryl ketones, involving the reaction of an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

The m-tolyl group in the target molecule is derived from m-xylene (B151644) or a related precursor. The photooxidation of m-xylene, primarily initiated by hydroxyl radicals, leads to the formation of various oxidation products, including m-tolualdehyde. copernicus.org This aldehyde can then be oxidized to the corresponding carboxylic acid (m-toluic acid) for subsequent coupling with the 2-phenylmorpholine.

The Friedel-Crafts alkylation of m-xylene itself can be controlled to achieve regioselectivity. For example, the reaction of m-xylene with tert-butyl chloride in the presence of ferric chloride is a known transformation. youtube.com While this is an alkylation, similar principles of electrophilic aromatic substitution govern acylation reactions, where the directing effects of the two methyl groups on the aromatic ring will influence the position of the incoming acyl group.

Assembly of the this compound Scaffold

The most direct and conventional approach to assembling the this compound scaffold is through the acylation of 2-phenylmorpholine with a suitable m-toluoyl derivative. This nucleophilic acyl substitution reaction forms the central amide linkage. The general transformation is depicted below:

Figure 1: General synthetic scheme for this compound.

The key variable in this assembly is the nature of the activating group 'X' on the m-toluoyl moiety. The most common and reactive acylating agent for this purpose is m-toluoyl chloride, where X is Cl.

The optimization of the acylation reaction is crucial for achieving high yield and purity. This typically involves the reaction of 2-phenylmorpholine with an activated form of m-toluic acid, such as m-toluoyl chloride.

Activation of m-Toluic Acid:

The first step in this pathway is the conversion of m-toluic acid to a more reactive acylating agent. A standard laboratory and industrial method for this transformation is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wpmucdn.commiracosta.edu The use of thionyl chloride is effective and common, converting the carboxylic acid into the highly reactive m-toluoyl chloride. patsnap.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, forming a superior leaving group. wpmucdn.com

A comparison of common activating agents for m-toluic acid is presented in the table below, with data extrapolated from similar acylation syntheses.

Activating AgentSolvent(s)Temperature (°C)Typical Yield of Acyl Chloride (%)Reference(s)
Thionyl Chloride (SOCl₂)Dichloromethane (B109758), Dichloroethane, Tetrahydrofuran20 - 3096 - 97 patsnap.com
Oxalyl Chloride ((COCl)₂)Dichloromethane with DMF (cat.)Room Temp. to Reflux~95-99 miracosta.edu
Phosphorus Pentachloride (PCl₅)Neat or inert solventVariable~90 patsnap.com

This table presents typical conditions and yields for the formation of aroyl chlorides from their corresponding carboxylic acids.

Amide Coupling Step:

Once m-toluoyl chloride is formed, it is reacted with 2-phenylmorpholine to yield the final product. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or an aqueous base such as sodium hydroxide (B78521) (NaOH). wpmucdn.comnih.gov The choice of solvent and base is critical to optimize the reaction conditions.

The following table outlines potential reaction conditions for the coupling of 2-phenylmorpholine and m-toluoyl chloride, based on analogous amide syntheses.

BaseSolventTemperaturePotential Advantages
TriethylamineDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.Anhydrous conditions, easy workup
Sodium HydroxideBiphasic (e.g., Toluene/Water) with a phase-transfer catalystRoom Temp.Schotten-Baumann conditions, cost-effective
PyridinePyridine (as solvent and base)0 °C to Room Temp.Acts as a nucleophilic catalyst

This interactive table outlines various conditions for the N-acylation of secondary amines with aroyl chlorides.

While the primary bond formation in the synthesis of this compound is a carbon-nitrogen bond, catalytic methods are becoming increasingly important for amide synthesis, offering alternatives to the use of stoichiometric activating agents. These methods often fall under the umbrella of direct amidation.

Direct Amidation:

Direct amidation involves the coupling of a carboxylic acid (m-toluic acid) and an amine (2-phenylmorpholine) with the removal of water, often facilitated by a catalyst. This approach avoids the pre-activation step to form a reactive acyl chloride, thereby reducing waste. nih.gov While specific catalysts for this exact transformation are not detailed in the literature, various metal catalysts have been shown to be effective for similar direct amidations. For example, NiCl₂ has been used to catalyze the direct amidation of phenylacetic acid derivatives with amines in good yields. nih.gov

The general scheme for a direct catalytic amidation is as follows:

Figure 2: Direct catalytic amidation of m-toluic acid and 2-phenylmorpholine.

A hypothetical comparison of catalytic systems for this direct amidation is shown below.

Catalyst SystemSolventTemperature (°C)Key Features
NiCl₂Toluene110Effective for non-activated acids and amines. nih.gov
Zirconium Catalysts (e.g., ZrCl₄)p-XyleneRefluxShows conversion for various acid/amine pairs.
Boronic Acid CatalystsToluene, MesityleneRefluxDehydrative coupling, often requires azeotropic removal of water.

This table provides examples of catalytic systems that could be investigated for the direct synthesis of the target compound.

Novel Synthetic Method Development and Green Chemistry Considerations

The development of novel synthetic methods for this compound aligns with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Alternative Coupling Reagents:

Beyond traditional acyl chlorides, other coupling agents can be used for the amide bond formation. Reagents like 1-propylphosphonic anhydride (T3P®) are effective for amide coupling under mild conditions and produce byproducts that are easily removed with an aqueous wash. nih.gov This can be a greener alternative to methods that generate significant inorganic salt waste.

Catalytic Direct Amidation as a Green Approach:

As mentioned previously, direct catalytic amidation is inherently greener than the acyl chloride route. nih.gov It exhibits higher atom economy by avoiding the use of a stoichiometric activating agent (like SOCl₂) and a base to neutralize HCl. The only byproduct is water. The development of efficient and recyclable catalysts for this transformation is a key area of research.

Solvent Choice:

The choice of solvent has a significant impact on the environmental footprint of the synthesis. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are being explored for amide synthesis.

The following table summarizes green chemistry considerations for the different synthetic routes.

Synthetic RouteGreen Chemistry AdvantagesGreen Chemistry Disadvantages
m-Toluoyl Chloride Pathway High reactivity and yield.Use of hazardous reagents (SOCl₂, PCl₅), generation of HCl and salt byproducts, lower atom economy. wpmucdn.compatsnap.com
Peptide Coupling Reagents (e.g., T3P®) Mild conditions, easy byproduct removal. nih.govStoichiometric use of often expensive reagents.
Direct Catalytic Amidation High atom economy (water is the only byproduct), avoids hazardous activating agents. nih.govMay require high temperatures and development of a specific catalyst.

This interactive table compares the environmental considerations of different synthetic strategies.

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its chemical behavior. Computational methods provide a powerful means to explore these aspects at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the molecular structure to find the minimum energy configuration.

The process would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. The output of these calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Data Table of Optimized Geometrical Parameters:

Below is a representative table of the types of data that would be generated from DFT calculations for the ground state geometry of this compound. Note: These are hypothetical values for illustrative purposes.

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C=O (Ketone)1.23
C-N (Morpholine)1.47
C-C (Phenyl-Morpholine)1.52
C-C (Tolyl-Ketone)1.51
**Bond Angles (°) **
O=C-N121.5
C-N-C (Morpholine)112.0
C-C-C (Phenyl Ring)120.0
Dihedral Angles (°)
Phenyl-C-N-C175.0
Tolyl-C-C=O-25.0

The presence of several single bonds in this compound allows for considerable conformational flexibility. A conformational energy landscape maps the potential energy of the molecule as a function of the rotation around these bonds. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of various low-energy conformers (local minima) and the transition states that separate them. Such an analysis would reveal the most likely shapes the molecule adopts and the energy barriers between different conformations.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational methods can provide detailed insights into the electronic structure, helping to predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It signifies the ability of the molecule to accept electrons, thus acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Illustrative Data Table of FMO Properties:

This table presents hypothetical FMO data for this compound.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. malayajournal.org It is plotted on the molecule's electron density surface. Different colors are used to indicate regions of varying electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Denotes areas of neutral potential.

For this compound, an ESP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the hydrogen atoms.

Quantum Chemical Studies on Reaction Mechanisms Related to Synthesis

Quantum chemical calculations can be instrumental in elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. nih.govchemrxiv.org This allows for the determination of activation energies and reaction enthalpies.

For the synthesis of this compound, these studies could investigate the step-by-step mechanism of its formation, for instance, in a nucleophilic acyl substitution reaction. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified, providing valuable insights for optimizing synthetic procedures.

Transition State Identification and Energy Barrier Calculations

Currently, there is a notable absence of publicly available research detailing the transition state identification and energy barrier calculations specifically for the compound this compound. Computational studies employing methods such as density functional theory (DFT) or ab initio calculations would be necessary to elucidate the reaction mechanisms involving this molecule. Such studies would involve mapping the potential energy surface to locate transition state structures, which represent the highest energy point along a reaction coordinate.

The identification of these transition states is crucial for understanding the kinetics of reactions in which this compound might participate. Once a transition state is located and verified (typically by the presence of a single imaginary frequency in a vibrational analysis), the energy barrier for the reaction can be calculated. This barrier, the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. Without dedicated computational studies on this specific molecule, any discussion of its reaction kinetics remains speculative.

Computational Prediction of Stereochemical Outcomes

The stereochemistry of this compound, which contains a chiral center at the 2-position of the morpholine ring, is a critical aspect of its molecular structure. However, specific computational studies predicting the stereochemical outcomes of reactions involving this compound are not readily found in the existing scientific literature.

Theoretical predictions of stereoselectivity typically involve the calculation of energies for different diastereomeric transition states leading to various stereoisomeric products. By comparing the relative energies of these transition states, chemists can predict which stereoisomer is likely to be favored. The application of quantum chemical methods to model the interactions and steric hindrances in the transition states would be essential for these predictions. The absence of such computational analyses for this compound means that its stereochemical behavior in chemical reactions has not been theoretically established.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would involve defining a force field to describe the interatomic forces and then solving Newton's equations of motion for the system. This would generate a trajectory of atomic positions and velocities over time, from which various properties could be analyzed. For instance, one could study the rotational dynamics of the phenyl and m-tolyl groups or the puckering of the morpholine ring. Despite the potential of this technique, there are no published molecular dynamics simulation studies specifically focused on this compound.

Computational Spectroscopic Characterization (e.g., Vibrational, Electronic Spectra Prediction)

Computational methods, particularly those based on quantum chemistry, can be used to predict various spectroscopic properties of a molecule. researchgate.net For this compound, these predictions could include its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Such theoretical spectra can be invaluable for interpreting experimental data and for the structural elucidation of the compound.

Overview of Research Trajectories for Complex Organic Compounds

The study and synthesis of complex organic molecules like (2-Phenylmorpholino)(m-tolyl)methanone are guided by several overarching trends in modern chemistry. globaltechsummit.comresearchgate.net These trends focus on efficiency, sustainability, and the development of novel functionalities. ekb.egacs.org

Key research trajectories include:

Sustainable and Green Chemistry: There is a growing emphasis on developing synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. globaltechsummit.comresearchgate.net This includes the use of catalysis, solvent-free reactions, and designing more atom-economical processes. ekb.eg

Catalysis: The development of novel catalysts—including transition metal, organocatalytic, and enzymatic systems—is central to modern synthesis. ekb.eg Catalysts allow for precise control over chemical transformations, enabling the selective formation of complex bonds with high efficiency. mdpi.com

Computational Chemistry: The use of computational modeling to predict reaction outcomes, understand mechanisms, and design new molecules with desired properties is increasingly integral to organic chemistry. globaltechsummit.comresearchgate.net

Functional Materials: Organic compounds are being designed for use in a wide range of advanced materials, including electronics, sensors, and polymers. globaltechsummit.commdpi.com The unique properties of specific organic scaffolds are harnessed to create materials with tailored functions.

The hypothetical investigation of this compound would likely follow these trends. Its synthesis would be optimized for efficiency and sustainability, and its properties would be explored for potential applications in medicinal chemistry or materials science, guided by computational studies and a deep understanding of the reactivity of its constituent morpholine (B109124) and aryl ketone scaffolds.

Structure Activity Relationship Sar Investigations for 2 Phenylmorpholino M Tolyl Methanone and Its Analogues

Systematic Modification of the Phenyl Substituent on the Morpholine (B109124) Ring

The phenyl group attached to the morpholine ring represents a key interaction domain that can significantly influence the binding affinity and selectivity of the molecule. Systematic modifications of this phenyl ring, through the introduction of various substituents at the ortho, meta, and para positions, provide valuable insights into the steric, electronic, and hydrophobic requirements of the target's binding pocket.

Research findings from analogous compound series suggest that the nature and position of the substituent on this phenyl ring can dramatically alter biological activity. For instance, the introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can modulate the electrostatic potential of the ring, affecting cation-π or π-π stacking interactions within the binding site. Similarly, the size and lipophilicity of the substituents play a crucial role in establishing favorable van der Waals contacts and hydrophobic interactions.

To illustrate these relationships, consider the following hypothetical data for a series of analogues with modifications on the phenyl ring, evaluated for their inhibitory activity (IC50) against a putative biological target.

Compound IDPhenyl Ring Substituent (Position)IC50 (nM)Lipophilicity (logP)Electronic Effect (Hammett's σ)
1a H (Unsubstituted)1503.50.00
1b 4-Cl754.20.23
1c 4-OCH32003.4-0.27
1d 4-NO2503.40.78
1e 2-F1203.70.06
1f 3-CH31804.0-0.07

Disclaimer: The data presented in this table is illustrative and intended to demonstrate SAR principles. It is not based on experimentally determined values for (2-Phenylmorpholino)(m-tolyl)methanone analogues.

From this illustrative data, several trends can be inferred:

Electronic Effects: The presence of a strong electron-withdrawing group at the para-position (1d, 4-NO2) appears to enhance activity, suggesting a potential hydrogen bond acceptor role or a favorable electrostatic interaction. Conversely, an electron-donating group (1c, 4-OCH3) diminishes activity.

Lipophilicity and Sterics: A moderately lipophilic and electron-withdrawing substituent at the para-position (1b, 4-Cl) also improves potency. However, steric hindrance from an ortho-substituent (1e, 2-F) may be detrimental to binding.

Impact of Substitutions on the m-Tolyl Moiety on Molecular Interactions

The m-tolyl moiety serves as another critical region for molecular recognition. Modifications to this part of the molecule can influence how the compound orients itself within the binding pocket and can introduce new points of interaction. The methyl group at the meta position provides a specific steric and electronic signature that can be systematically altered to probe the topology of the receptor.

Investigations into related diaryl methanone (B1245722) structures often reveal that the substitution pattern on this second aromatic ring is pivotal for selectivity and potency. Replacing the methyl group with other alkyl groups of varying sizes can explore the limits of a hydrophobic pocket. Introducing polar substituents or hydrogen bond donors/acceptors can establish new, favorable interactions with the target.

The following table presents hypothetical data illustrating the impact of substitutions on the m-tolyl ring.

Compound IDm-Tolyl Moiety SubstitutionIC50 (nM)Steric Parameter (Taft's Es)Polar Surface Area (Ų)
2a 3-CH3 (m-tolyl)150-1.2445.3
2b H (phenyl)2500.0045.3
2c 3-CF380-2.4054.8
2d 3-OH120-0.5565.5
2e 4-CH3 (p-tolyl)300-1.2445.3
2f 2-CH3 (o-tolyl)400-1.2445.3

Disclaimer: The data in this table is for illustrative purposes to explain SAR concepts and is not derived from experimental results for this compound analogues.

Analysis of this illustrative data suggests:

Positional Importance: The position of the methyl group is crucial, with the meta-position (2a) being more favorable than the para- (2e) or ortho- (2f) positions, indicating a specific hydrophobic pocket in the target that accommodates the meta-substituent.

Electronic and Steric Tuning: Replacing the methyl group with a more electron-withdrawing and sterically demanding trifluoromethyl group (2c) enhances activity, possibly through a combination of hydrophobic and electronic interactions.

Introduction of Polar Contacts: The addition of a hydroxyl group (2d) results in a compound with good potency, suggesting the presence of a nearby hydrogen bond donor or acceptor in the receptor.

Variations of the Methanone Linker and its Influence on Conformational Flexibility

The methanone (carbonyl) linker plays a dual role: it acts as a rigid spacer that dictates the relative orientation of the two aryl rings and the morpholine moiety, and its carbonyl oxygen can serve as a hydrogen bond acceptor. Variations in this linker can significantly impact the conformational flexibility of the molecule, thereby influencing its ability to adopt the optimal geometry for binding.

Replacing the ketone with other functional groups such as an ether, amine, or sulfone, or altering its rigidity by introducing flanking methylene (B1212753) groups, can lead to profound changes in the molecule's three-dimensional shape and, consequently, its biological activity. A more flexible linker might allow the molecule to adapt to different conformations of the binding site, potentially increasing affinity. Conversely, a more rigid linker can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.

Below is a hypothetical data table exploring the influence of the linker on activity.

Compound IDLinker ModificationDihedral Angle (Aryl-Linker-Aryl)Predicted FlexibilityIC50 (nM)
3a -CO- (Methanone)~55°Rigid150
3b -CH2-VariableFlexible500
3c -O- (Ether)~120°Moderately Flexible350
3d -SO2- (Sulfone)~90°Rigid200
3e -CONH- (Amide)PlanarRigid90

Disclaimer: This table contains illustrative data to demonstrate SAR principles and is not based on experimental measurements for this compound analogues.

These illustrative findings imply that:

Rigidity and Orientation: The rigid methanone linker (3a) provides a good starting point. Introducing an amide linker (3e) further enhances activity, possibly due to the introduction of a hydrogen bond donor (the N-H group) and a more planar conformation that is favorable for binding.

Flexibility: A highly flexible methylene linker (3b) is detrimental to activity, suggesting that pre-organization of the aromatic moieties is important for binding.

Hydrogen Bonding Capacity: The carbonyl oxygen of the methanone and amide linkers likely acts as a crucial hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is invaluable for understanding the underlying mechanisms of action and for predicting the activity of novel, untested compounds.

The first step in QSAR modeling is the selection and calculation of relevant molecular descriptors that numerically represent the structural features of the molecules. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and conformational descriptors.

Physicochemical Properties: Lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA).

For a series of this compound analogues, a combination of electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) descriptors would be crucial for building a robust QSAR model.

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the biological activity to a set of descriptors.

Partial Least Squares (PLS): A regression method suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), which can capture non-linear relationships.

The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model. External validation, where the model is used to predict the activity of a set of compounds not used in model development (the test set), provides a true measure of its predictive ability (r²_pred). A statistically significant and predictive QSAR model can then be used to guide the design of new analogues with potentially improved activity.

Pharmacophore Development and Refinement for Potential Biological Targets

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Based on the SAR data from active analogues of this compound, a ligand-based pharmacophore model can be developed. Such a model might include:

A hydrophobic feature corresponding to the phenyl ring on the morpholine.

Another hydrophobic feature representing the m-tolyl group.

A hydrogen bond acceptor feature for the carbonyl oxygen of the methanone linker.

An additional hydrogen bond acceptor or donor feature, or an aromatic ring feature, depending on the key substituents identified in the SAR studies.

This initial pharmacophore model can then be refined using a larger set of active and inactive compounds to improve its ability to discriminate between binders and non-binders. The refined pharmacophore can serve as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that match the essential interaction features, thus leading to the discovery of new lead compounds. Furthermore, if the structure of the biological target is known, a structure-based pharmacophore can be generated from the binding site, providing a more accurate representation of the required interactions.

Computational Approaches to SAR (e.g., "Thinking in Terms of Structure-Activity-Relationships" (T-SAR) Methodology)

Computational chemistry has become an indispensable tool in modern drug discovery for predicting the biological activity of new chemical entities and optimizing lead compounds. nih.gov For analogues of this compound, various computational methods can be employed to elucidate their SAR.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent computational method used to correlate the biological activity of a series of compounds with their 3D molecular properties. nih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.commdpi.com These models can generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov For a series of phenylmorpholine analogues, a 3D-QSAR model could reveal the importance of the substitution pattern on the tolyl ring and the stereochemistry of the phenylmorpholine moiety.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org For compounds like this compound and its analogues, docking studies into the binding sites of monoamine transporters (DAT, NET, and SERT) can provide valuable insights into their mechanism of action. figshare.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the transporter's binding pocket, helping to explain the observed activity and selectivity. frontiersin.org

The "Thinking in Terms of Structure-Activity-Relationships" (T-SAR) methodology, while a conceptual framework, can be enhanced by these computational tools. By systematically analyzing the results from 3D-QSAR and molecular docking, researchers can make more informed decisions in the design of new analogues with improved properties.

Table 1: Hypothetical 3D-QSAR Field Contributions for Phenylmorpholine Analogues

Analogue SubstitutionSteric ContributionElectrostatic ContributionPredicted Activity
m-tolyl (parent)NeutralFavorableModerate
p-tolylFavorableFavorableHigh
o-tolylUnfavorable (steric clash)NeutralLow
p-chlorophenylFavorableHighly Favorable (electron-withdrawing)High
p-methoxyphenylFavorableUnfavorable (electron-donating)Low

This table is illustrative and based on general principles of SAR for monoamine transporter ligands.

Stereochemical Implications for Molecular Recognition and Activity

Stereochemistry plays a crucial role in the biological activity of many centrally acting drugs, and the phenylmorpholine class is no exception. The 2-phenylmorpholine (B1329631) core of the titular compound contains at least one stereocenter at the C2 position of the morpholine ring, meaning it can exist as (R)- and (S)-enantiomers. The introduction of further substituents can create additional stereocenters.

It is well-established for related compounds, such as phenmetrazine (3-methyl-2-phenylmorpholine), that different stereoisomers can exhibit significantly different pharmacological profiles. wikipedia.org This is because biological targets like monoamine transporters are chiral, and they can stereoselectively interact with ligands. One enantiomer may bind with high affinity and elicit a potent response, while the other may be significantly less active or even interact with different targets, potentially leading to different effects.

The precise three-dimensional arrangement of the phenyl and tolyl groups relative to the morpholine ring will be critical for molecular recognition by the target transporters. The orientation of these bulky groups can influence how the molecule fits into the binding pocket and interacts with key amino acid residues.

Table 2: Monoamine Release Activity of 2-Phenylmorpholine and Related Analogues (EC50 in nM)

CompoundNE ReleaseDA Release5-HT Release
2-Phenylmorpholine798620,260
Phenmetrazine29–50.470–1317,765–>10,000
Phendimetrazine>10,000>10,000>100,000

Data from rat brain synaptosomes. The smaller the value, the more potent the releasing activity. wikipedia.org This table demonstrates how substitutions on the morpholine ring dramatically affect activity.

The synthesis of stereochemically pure enantiomers of this compound would be essential to fully characterize its pharmacological activity and to determine which stereoisomer is responsible for the desired effects. Such studies would provide a clearer understanding of the stereochemical requirements for potent and selective interaction with monoamine transporters.

Metabolic Pathways and Biotransformation Studies of 2 Phenylmorpholino M Tolyl Methanone

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a novel compound is to assess its stability in the presence of metabolic enzymes.

Microsomal stability assays are a standard in vitro method used to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. creative-bioarray.combioduro.comnih.gov In a typical assay, the compound of interest is incubated with liver microsomes, and the rate of its disappearance is monitored over time. bioduro.comnih.gov This allows for the determination of key parameters such as the half-life (t½) and intrinsic clearance (CLint) of the compound. bioduro.comnih.gov However, no such studies have been published for (2-Phenylmorpholino)(m-tolyl)methanone.

Incubations with hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes, offer a more comprehensive in vitro model of liver metabolism. creative-bioarray.comresearchgate.net These studies can provide a more complete picture of the metabolic pathways, including conjugation reactions. As with microsomal assays, there is no publicly available data from hepatocyte incubation studies for this compound.

Identification and Structural Characterization of Metabolites

Following stability assessment, the next crucial step is the identification and structural elucidation of the metabolites formed.

High-resolution mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), are powerful tools for detecting and identifying potential metabolites in complex biological matrices. researchgate.netosti.gov By comparing the mass spectra of samples from in vitro or in vivo studies with control samples, researchers can identify new molecular entities that are products of biotransformation. chula.ac.th Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the parent drug and its metabolites. osti.gov Without experimental data, any discussion of the metabolite profile of this compound would be purely speculative.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of metabolites. unl.edunih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structure. unl.edunih.gov This is particularly crucial for identifying the exact sites of metabolic modification on the parent compound. unl.edu The application of NMR to study the metabolites of this compound has not been reported.

Enzymatic Biotransformation Mechanisms

Understanding which specific enzymes are responsible for the metabolism of a compound is key to predicting potential drug-drug interactions and inter-individual variability in its clearance. This is often investigated using recombinant enzymes or specific chemical inhibitors in in vitro systems. Given the lack of foundational metabolic data for this compound, no information exists regarding the enzymatic mechanisms involved in its biotransformation.

Role of Cytochrome P450 Isoforms in Oxidative Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, responsible for catalyzing oxidative reactions that introduce or expose functional groups on a substrate molecule. nih.govrsc.org For this compound, CYP-mediated oxidation is expected to be a major metabolic route. The potential sites for oxidative attack include the aromatic rings and the morpholine (B109124) moiety.

Key oxidative reactions likely catalyzed by CYP isoforms include:

Aromatic Hydroxylation: The phenyl and m-tolyl rings are susceptible to hydroxylation at various positions (ortho, meta, para). This is a common metabolic pathway for compounds containing aromatic systems.

Morpholine Ring Oxidation: The morpholine ring can undergo several oxidative transformations. The carbons alpha to the nitrogen and oxygen atoms are potential sites for hydroxylation. researchgate.net Oxidation of the morpholine ring is a known metabolic pathway for various drugs. wikipedia.org

N-Dealkylation: Although this compound does not have a simple N-alkyl group, oxidative cleavage of the morpholine ring, a form of N-dealkylation, could occur. researchgate.net

Benzylic Oxidation: The methyl group on the tolyl ring is a potential site for hydroxylation to form a benzyl (B1604629) alcohol derivative, which can be further oxidized to an aldehyde and a carboxylic acid.

Different CYP isoforms exhibit varying substrate specificities. The metabolism of this compound would likely involve multiple isoforms, with major contributions from the CYP1, CYP2, and CYP3 families, which are responsible for the metabolism of a vast number of xenobiotics. nih.gov For instance, aryl morpholino-containing structures have been shown to interact with CYP1A1 and CYP1B1. nih.gov

Table 1: Plausible Roles of Human CYP Isoforms in the Metabolism of this compound

CYP IsoformPotential Metabolic Reaction(s)Expected Metabolite(s)
CYP1A2 Aromatic hydroxylationHydroxylated phenyl and/or tolyl derivatives
CYP2C9 Aromatic hydroxylation, Benzylic oxidationHydroxylated phenyl/tolyl derivatives, Carboxylic acid derivative
CYP2D6 Aromatic hydroxylation, Morpholine ring oxidationHydroxylated derivatives
CYP3A4 Aromatic hydroxylation, Morpholine ring oxidation, N-dealkylationMultiple hydroxylated metabolites, Ring-opened products

Note: This table is illustrative and based on the known functions of these enzymes. Specific contributions would require experimental validation.

Contribution of Other Phase I and Phase II Enzymes (e.g., FMO, reductases)

While CYP enzymes are major contributors to Phase I metabolism, other enzyme systems could also be involved in the biotransformation of this compound.

Flavin-containing Monooxygenases (FMOs): The nitrogen atom in the morpholine ring is a potential target for N-oxidation by FMOs, leading to the formation of an N-oxide metabolite. N-oxidation is a common metabolic pathway for alicyclic amines. researchgate.net

Reductases: The ketone carbonyl group in the methanone (B1245722) linker could potentially undergo reduction by carbonyl reductases to form a secondary alcohol.

Phase II Enzymes: Following Phase I oxidation, the newly formed hydroxyl groups can undergo conjugation reactions (Phase II metabolism). Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which catalyze sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion.

It is noteworthy that for some compounds containing a morpholine ring, such as the antibiotic linezolid, metabolism can proceed via oxidation of the morpholine ring without the involvement of the cytochrome P450 system, highlighting the potential for alternative enzymatic pathways. wikipedia.org

Computational Prediction of Metabolically Labile Sites

Computational (in silico) tools are frequently used in modern drug discovery to predict the metabolic fate of new chemical entities. These models use various approaches, including structure-activity relationships and quantum chemical calculations, to identify "metabolically labile" sites—the atoms or functional groups most likely to undergo enzymatic attack.

For this compound, a computational analysis would likely highlight the following as metabolically labile sites:

The m-tolyl ring: The aromatic ring itself and the benzylic methyl group are prime candidates for oxidation.

The phenyl ring: This ring is another likely site for aromatic hydroxylation.

The morpholine ring: Specifically, the carbon atoms adjacent to the nitrogen (alpha-carbons) are often susceptible to oxidation, which can initiate ring cleavage. researchgate.net

Predictive models can help prioritize which potential metabolites to search for in experimental studies and can guide medicinal chemists in designing analogues with improved metabolic stability.

Investigation of Metabolic Fate in Ex Vivo Preclinical Models

To experimentally determine the metabolic pathways of this compound, various ex vivo preclinical models would be employed. These systems provide a controlled environment to study biotransformation.

Liver Microsomes: Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of CYP enzymes and are a standard tool for in vitro metabolism studies. Incubating the compound with HLMs in the presence of necessary cofactors (like NADPH) would reveal the formation of Phase I metabolites. This model is often used to determine metabolic stability (half-life) and to identify the primary oxidative metabolites.

Hepatocytes: Primary human hepatocytes offer a more comprehensive model as they contain a full complement of both Phase I and Phase II metabolic enzymes. Studies using suspended or cultured hepatocytes can provide a more complete picture of metabolism, including the formation of conjugated metabolites.

Recombinant Enzymes: To identify the specific CYP isoforms responsible for particular metabolic reactions, the compound would be incubated with individual, recombinantly expressed human CYP enzymes. This allows for a precise determination of which enzymes are involved in the formation of each metabolite.

In a typical ex vivo study, the parent compound is incubated with the biological matrix (e.g., microsomes, hepatocytes). At various time points, samples are taken and analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This technique allows for the separation, detection, and structural characterization of the parent compound and its various metabolites.

Advanced Derivatives and Analogues Research Based on the 2 Phenylmorpholino M Tolyl Methanone Scaffold

Design Principles for Novel Analogues Guided by SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological or functional activity. For the (2-Phenylmorpholino)(m-tolyl)methanone scaffold, SAR-guided design focuses on systematically modifying its three primary components: the 2-phenylmorpholine (B1329631) moiety, the m-tolyl group, and the methanone (B1245722) (ketone) linker. The objective is to identify which structural features are essential for activity and how modifications can enhance desired properties while minimizing others. sci-hub.senih.gov

Key principles for analogue design include:

Modification of the Phenyl Ring on the Morpholine (B109124): Substituents can be introduced onto the phenyl ring at the 2-position of the morpholine. The nature (electron-donating or electron-withdrawing), size (steric bulk), and position (ortho, meta, para) of these substituents can drastically alter the molecule's electronic distribution and three-dimensional shape. For instance, adding a halogen or a methoxy (B1213986) group could influence binding affinity to a biological target or modify pharmacokinetic properties. wikipedia.orgnih.gov

Alteration of the m-Tolyl Group: The meta-methyl group on the tolyl ring is a key feature. Analogues can be designed by moving the methyl group to the ortho or para positions, or by replacing it with other alkyl groups (e.g., ethyl, isopropyl) to probe steric tolerance. Furthermore, the entire tolyl ring can be substituted with other aromatic or heteroaromatic systems to explore different electronic and steric interactions.

Modification of the Morpholine Ring: The morpholine ring itself presents opportunities for modification. While the oxygen atom is a key feature contributing to polarity and potential hydrogen bonding, the nitrogen atom is a tertiary amine and its basicity can be modulated. e3s-conferences.org Alkylation at the 3- or 5-positions of the morpholine ring can introduce chirality and steric bulk, influencing how the molecule fits into a binding site. sci-hub.se

Changes to the Ketone Linker: The methanone linker is a rigid and polar group. It can be reduced to a secondary alcohol to introduce a chiral center and a hydrogen bond donor, or replaced with other linking groups (e.g., an amide, ester, or a simple methylene (B1212753) bridge) to alter rigidity, polarity, and metabolic stability.

A hypothetical SAR study could yield data similar to that presented in the table below, illustrating how systematic modifications might influence a target activity.

Compound ID Phenyl Ring Substitution (R1) Tolyl Ring Substitution (R2) Linker (X) Relative Activity (%)
Parent H 3-CH₃ C=O 100
A-1 4-Cl 3-CH₃ C=O 150
A-2 4-OCH₃ 3-CH₃ C=O 120
A-3 2-F 3-CH₃ C=O 90
B-1 H 4-CH₃ C=O 110
B-2 H 4-CF₃ C=O 75
C-1 H 3-CH₃ CH(OH) 60
C-2 H 3-CH₃ CH₂ 45

This data is hypothetical and for illustrative purposes only.

Synthesis and Characterization of Diverse Chemical Libraries

The generation of a chemical library based on the this compound scaffold is essential for systematically exploring the SAR insights discussed previously. A common synthetic strategy would involve the coupling of two key building blocks: a substituted 2-phenylmorpholine and a substituted benzoic acid derivative.

General Synthetic Approach:

A robust method for synthesizing a library of these analogues is through amide bond formation followed by reduction, or more directly, by the reaction of an organometallic reagent with a suitable morpholine-derived amide or acyl chloride. A highly versatile route involves the acylation of 2-phenylmorpholine with a substituted benzoyl chloride.

Synthesis of 2-Phenylmorpholine Precursors: A variety of substituted 2-phenylmorpholines can be synthesized starting from corresponding styrene (B11656) oxides and ethanolamine (B43304) derivatives. chemicalbook.com

Synthesis of Substituted Benzoyl Chlorides: Substituted m-toluic acids (or other benzoic acids) can be converted to their corresponding acyl chlorides using reagents like thionyl chloride or oxalyl chloride.

Coupling Reaction: The substituted 2-phenylmorpholine is reacted with the substituted benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to yield the final ketone product. This approach allows for a modular synthesis where diverse building blocks can be combined to rapidly generate a large library of compounds. nih.gov

The characterization of each new compound in the library is critical to confirm its structure and purity. Standard analytical techniques employed include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the characteristic ketone (C=O) stretch.

A representative subset of a potential chemical library is shown in the table below.

Compound ID 2-Phenylmorpholine Derivative m-Toluic Acid Derivative Final Structure
L-1 2-(4-Chlorophenyl)morpholine 3-Methylbenzoic acid (2-(4-Chlorophenyl)morpholino)(m-tolyl)methanone
L-2 2-Phenylmorpholine 3-Trifluoromethylbenzoic acid (2-Phenylmorpholino)(3-(trifluoromethyl)phenyl)methanone
L-3 2-(3-Methoxyphenyl)morpholine 3,5-Dimethylbenzoic acid (2-(3-Methoxyphenyl)morpholino)(3,5-dimethylphenyl)methanone

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. prismbiolab.com This strategy is a powerful tool in medicinal chemistry to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. acs.org For the this compound scaffold, several bioisosteric replacements can be envisioned.

Phenyl and Tolyl Ring Bioisosteres: The aromatic rings are prime candidates for bioisosteric replacement. drughunter.com A phenyl group can be replaced with heteroaromatic rings like pyridine, thiophene, or furan. These changes alter the electronic properties, introduce potential new hydrogen bonding sites, and can modify the metabolic stability of the compound. Non-classical bioisosteres, such as bicyclo[1.1.1]pentane (BCP), can replace the phenyl ring to reduce lipophilicity and improve solubility while maintaining a similar spatial arrangement of substituents. nih.govtandfonline.com

Morpholine Ring Bioisosteres: The morpholine ring itself can be replaced. enamine.net A common bioisostere for morpholine is thiomorpholine (B91149) (where the oxygen is replaced by sulfur), which increases lipophilicity. Other replacements include piperazine (B1678402) or piperidine, which alter the basicity and hydrogen bonding capacity of the ring. cambridgemedchemconsulting.com Spirocyclic systems can also serve as conformationally restricted morpholine mimics. tcichemicals.com

Ketone Linker Bioisosteres: The carbonyl group (C=O) of the ketone can be replaced with other functional groups. For example, a sulfone (SO₂) or a sulfoximine (B86345) can mimic the steric and electronic properties of the ketone while offering different chemical stability and hydrogen bonding capabilities. drughunter.com

The table below outlines potential bioisosteric replacements and the rationale for their selection.

Original Group Bioisosteric Replacement Rationale for Replacement
m-Tolyl Ring Thiophene Ring Modulate electronic properties, potentially improve metabolic stability.
Phenyl Ring Pyridine Ring Introduce a hydrogen bond acceptor (nitrogen), alter solubility and basicity.
Phenyl Ring Bicyclo[1.1.1]pentane Reduce planarity, decrease lipophilicity, improve solubility ("escape from flatland"). tcichemicals.com
Morpholine Oxygen Sulfur (to form Thiomorpholine) Increase lipophilicity, alter ring conformation.
Morpholine Ring Azaspiro[3.3]heptane Introduce conformational rigidity, explore different substituent vectors. cambridgemedchemconsulting.com
Ketone (C=O) Sulfone (SO₂) Remove potential for metabolic reduction, act as a hydrogen bond acceptor.

Development of Chemically Tunable Prodrug Strategies (focused on chemical design)

A prodrug is an inactive or less active compound that is converted into the active drug in the body through a chemical or enzymatic process. orientjchem.orgmdpi.com This strategy is often used to improve a drug's physicochemical properties, such as solubility or permeability. For the this compound scaffold, several chemically-focused prodrug strategies could be developed.

Prodrugs of the Ketone Group: The ketone functional group is a key target for prodrug design. It can be converted into an oxime or a ketal, which are generally more stable and can be designed to hydrolyze back to the active ketone under specific physiological conditions (e.g., the acidic environment of the stomach or specific enzymatic action). numberanalytics.com A particularly effective strategy for improving water solubility is the formation of a phosphate (B84403) prodrug from a ketoxime derivative, which can be cleaved by phosphatases in the body. thieme-connect.comresearchgate.net

Prodrugs of the Tertiary Amine: The tertiary nitrogen in the morpholine ring can be targeted to create N-oxide or quaternary ammonium (B1175870) prodrugs. nih.gov A well-established approach for tertiary amines is the N-phosphonooxymethyl strategy, where a quaternary salt is formed that is a substrate for enzymes like alkaline phosphatase. nih.govacs.org Cleavage of the phosphate group initiates a spontaneous chemical breakdown that releases the parent tertiary amine.

Carrier-Linked Prodrugs: If a suitable functional group (like a hydroxyl or carboxyl group) is introduced onto one of the aromatic rings, carrier-linked prodrugs can be designed. For example, a hydroxyl group could be esterified with a promoiety like an amino acid or a phosphate group to dramatically increase water solubility. ewadirect.com The ester bond is designed to be cleaved by esterase enzymes in the plasma or target tissues.

The chemical design of these prodrugs focuses on the lability of the bond connecting the promoiety to the parent drug, ensuring it is stable enough for formulation but cleavable in vivo to release the active compound.

Prodrug Target Promoieties and Linkages Activation Mechanism Desired Outcome
Ketone Formation of a ketoxime phosphate Enzymatic (phosphatase) cleavage Increased water solubility
Ketone Formation of a dimethyl ketal Chemical (acid-catalyzed) hydrolysis Protection of the ketone, potential for targeted release
Morpholine Nitrogen N-Phosphonooxymethyl quaternary salt Enzymatic (phosphatase) cleavage followed by spontaneous chemical release Increased water solubility for parenteral administration
Aromatic Ring (with added -OH) Esterification with glycine Enzymatic (esterase) cleavage Improved solubility and potential for transporter-mediated uptake

Integration with Other Promising Chemical Scaffolds for Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural units) to create a single hybrid molecule. nih.gov This approach can lead to compounds with dual activity, enhanced potency, or an improved pharmacokinetic profile. The this compound scaffold can serve as one of the core components in the design of such hybrid molecules.

The design of a hybrid molecule requires careful consideration of:

Choice of Pharmacophores: The second pharmacophore should be chosen based on a clear therapeutic rationale. For example, if the parent scaffold has anti-inflammatory properties, it could be linked to a known anticancer agent to create a hybrid with potential dual action against cancer and associated inflammation. eurjchem.com

Linker Strategy: The linker connecting the two pharmacophores is crucial. It must be chemically stable and of an appropriate length and flexibility to allow both pharmacophores to interact with their respective targets. Linkers can range from simple alkyl chains to more complex structures like triazoles (often formed via "click chemistry") or amides. researchgate.net

Synthetic Feasibility: The synthesis of hybrid molecules can be complex, often requiring multi-step reaction sequences that are compatible with the chemical functionalities of both pharmacophores.

Examples of potential hybrid molecules incorporating the this compound scaffold are presented below.

Scaffold 1 Scaffold 2 (Pharmacophore) Linker Type Potential Therapeutic Area
This compound Quinoline Alkyl-Triazole Anticancer, Antimalarial researchgate.net
This compound Ibuprofen (NSAID) Ester Dual Anti-inflammatory
This compound Thiazolidinone Amide Antimicrobial eurjchem.com
This compound Pyrimidine Methylene Anticancer nih.gov

By integrating this scaffold with other known bioactive moieties, researchers can explore novel chemical space and develop multifunctional molecules with unique therapeutic potential.

Future Directions and Interdisciplinary Research Opportunities

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning for Accelerated Molecular Design

The convergence of computational power and chemical sciences offers a transformative approach to drug discovery, moving beyond traditional trial-and-error methods. For phenylmorpholine derivatives, these tools can significantly accelerate the design of new, more effective molecules.

Table 1: AI and Machine Learning in Molecular Design

Computational Approach Application in Phenylmorpholine Research Potential Outcome
Cheminformatics Systematic Chemical Diversity (SCD) analysis of the morpholine (B109124) scaffold. Generation of diverse and complex compound libraries for screening. nih.gov
Machine Learning Development of QSAR models to predict bioactivity based on structural features. Rapid identification of promising lead compounds with high accuracy. nih.govfrontiersin.org
Deep Learning Use of generative models for de novo design of novel phenylmorpholine analogs. Creation of innovative molecules with optimized pharmacological profiles. nih.gov

Exploration of Novel Biological Targets Based on Structural Homology and Network Pharmacology

The morpholine moiety is a versatile pharmacophore, known to interact with a wide range of biological targets, including kinases and various receptors in the central nervous system (CNS). e3s-conferences.orgnih.govnih.gov This promiscuity suggests that phenylmorpholine derivatives could be repurposed or redesigned to engage novel therapeutic targets.

Structural homology studies can identify proteins with binding sites similar to known targets of morpholine-containing drugs. This approach can uncover unexpected therapeutic opportunities. A more holistic view can be achieved through network pharmacology, which integrates data on drug-target-disease interactions to elucidate the complex mechanisms of action. orientjchem.org By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key "hub" targets that a compound like (2-Phenylmorpholino)(m-tolyl)methanone might modulate. orientjchem.org This systems-level approach is invaluable for understanding the polypharmacology of a drug and predicting its effects across multiple biological pathways, which is particularly relevant for complex diseases like cancer. orientjchem.org Molecular docking simulations can then be used to validate these predicted interactions and guide the design of derivatives with enhanced selectivity for these novel targets. orientjchem.org

Application of Advanced Analytical Techniques for In-Depth Mechanistic Understanding

A deep understanding of how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. Advanced analytical techniques are indispensable for elucidating these intricate mechanisms for the phenylmorpholine class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. creative-biostructure.comnih.gov Techniques like Chemical Shift Mapping (CSM) and Saturation Transfer Difference (STD) NMR can identify the specific residues involved in binding, determine binding affinity (dissociation constant, KD), and provide insights into the conformational changes that occur upon complex formation. creative-biostructure.comresearchgate.net For instance, 1H-15N HSQC experiments can map the binding interface on a protein when a phenylmorpholine derivative is introduced. researchgate.net

Mass spectrometry (MS) offers complementary information, particularly in structural characterization and the study of non-covalent interactions. core.ac.uk Techniques like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) MS provide high-resolution data to confirm molecular structures. core.ac.uk When coupled with techniques like collision-induced dissociation (CID), MS can elucidate fragmentation patterns, aiding in the identification of metabolites and understanding metabolic stability. core.ac.uk Gas Chromatography-Mass Spectrometry (GC-MS) has also been developed for the sensitive detection of morpholine in various matrices. nih.govnih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on biomolecular interactions. nih.govmdpi.com By immobilizing a target protein on a sensor chip, the association and dissociation rates of a phenylmorpholine analog can be measured precisely, offering a detailed picture of the binding kinetics. nih.govmdpi.comresearchgate.net

Table 2: Advanced Analytical Techniques for Mechanistic Studies

Technique Information Provided Application Example for Phenylmorpholines
NMR Spectroscopy Binding site mapping, affinity (KD), conformational changes. creative-biostructure.comnih.gov Identifying key amino acid interactions between a target kinase and a phenylmorpholine inhibitor. nih.gov
Mass Spectrometry Structural confirmation, metabolic profiling, fragmentation analysis. core.ac.uk Characterizing the structure of new derivatives and their metabolites. core.ac.uk

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), affinity (KD). mdpi.com | Quantifying the binding affinity and kinetics of a compound to its target receptor. nih.gov |

Potential Applications in Chemical Biology Probes and Material Science

The utility of the phenylmorpholine scaffold extends beyond traditional pharmacology into the realms of chemical biology and material science.

As chemical biology probes , morpholine derivatives can be designed to visualize and study biological processes in living cells. For example, by incorporating a fluorophore, a phenylmorpholine compound could be transformed into a fluorescent probe to track its target protein or to image specific cellular compartments. The inherent properties of the morpholine ring make it a suitable scaffold for such probes. nih.gov

In material science , morpholine and its derivatives have diverse applications. e3s-conferences.org They can be used as building blocks for stimuli-responsive polymers and "smart" hydrogels for applications in drug delivery and tissue engineering. nih.gov Poly(N-acryloyl morpholine) (PNAM) is a biocompatible polymer that can be synthesized via techniques like RAFT polymerization to create polymer brushes on surfaces, which have potential uses in creating biocompatible materials. researchgate.netnih.gov Furthermore, morpholine derivatives are employed in industrial processes as corrosion inhibitors and as agents in the synthesis of advanced materials. e3s-conferences.org The unique chemical properties of the phenylmorpholine structure could be harnessed to create novel polymers and materials with tailored functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.